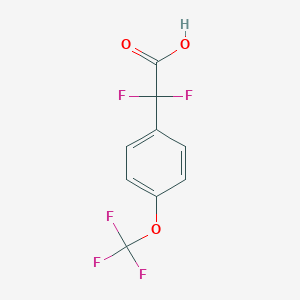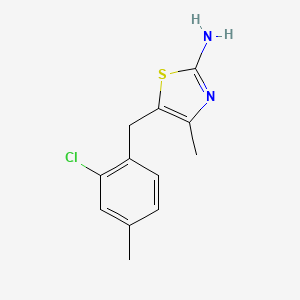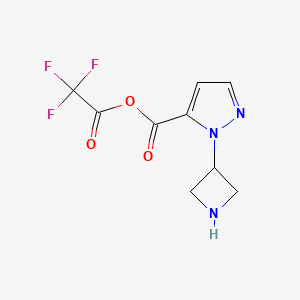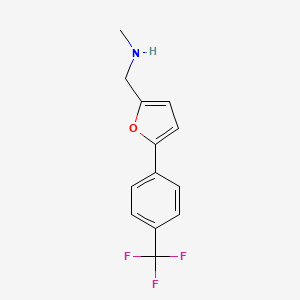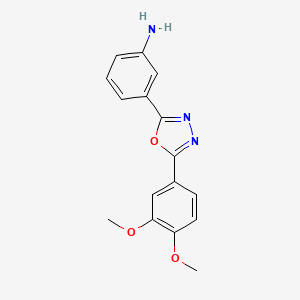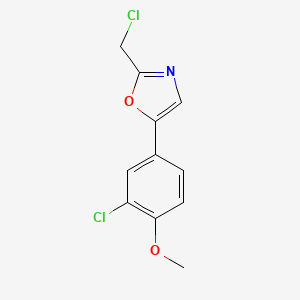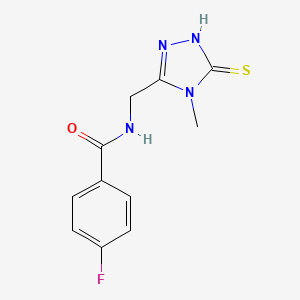
4-Fluoro-N-((5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-((5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and alkylating agents under basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced through nucleophilic aromatic substitution reactions using fluorinating agents such as potassium fluoride.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation reactions using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-((5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution of the fluoro group can yield various substituted derivatives.
Scientific Research Applications
4-Fluoro-N-((5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-((5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity, while the mercapto group can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal agent with enhanced activity and spectrum.
Trazodone: An antidepressant with a triazole ring, used for its sedative and anxiolytic effects.
Uniqueness
4-Fluoro-N-((5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is unique due to the presence of the fluoro group, which can enhance its biological activity and selectivity. The mercapto group also provides additional reactivity, allowing for the formation of covalent bonds with target proteins, which can be advantageous in drug design.
Properties
Molecular Formula |
C11H11FN4OS |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
4-fluoro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C11H11FN4OS/c1-16-9(14-15-11(16)18)6-13-10(17)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,17)(H,15,18) |
InChI Key |
QVRWIOPFAVSLOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


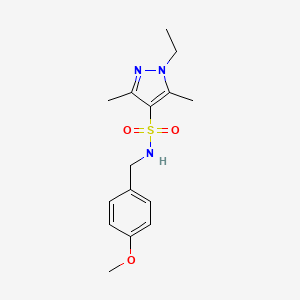
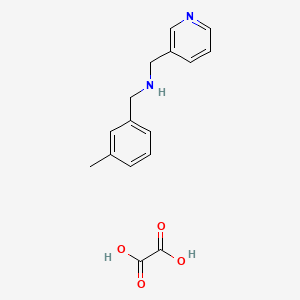
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
![2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B15060263.png)
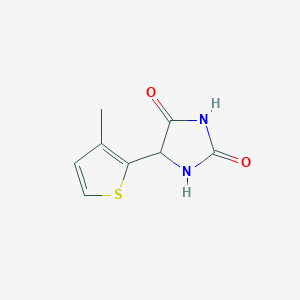
![2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B15060273.png)
